molecular formula C16H16O2S B7962861 Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate

Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate

Cat. No.: B7962861
M. Wt: 272.4 g/mol
InChI Key: SXQHEOYPHMRKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid catalyst such as sulfuric acid. The reaction is driven to completion by the removal of water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate depends on its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity to proteins or enzymes. The aromatic rings provide a rigid framework that can interact with hydrophobic pockets in target molecules, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{3-[4-(methylsulfonyl)phenyl]phenyl}acetate
  • Methyl 2-{3-[4-(methylthio)phenyl]phenyl}acetate
  • Methyl 2-{3-[4-(methylsulfinyl)phenyl]phenyl}acetate

Uniqueness

Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to its sulfonyl, thio, and sulfinyl analogs. This group can undergo specific chemical transformations, making the compound versatile for various synthetic applications. Additionally, the compound’s structural rigidity and aromaticity contribute to its stability and reactivity in different chemical environments.

Properties

IUPAC Name

methyl 2-[3-(4-methylsulfanylphenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-18-16(17)11-12-4-3-5-14(10-12)13-6-8-15(19-2)9-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQHEOYPHMRKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.